Home > Products > Screening Compounds P87194 > Mal-PEG2-Val-Cit-PABA
Mal-PEG2-Val-Cit-PABA -

Mal-PEG2-Val-Cit-PABA

Catalog Number: EVT-12556148
CAS Number:
Molecular Formula: C27H38N6O9
Molecular Weight: 590.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Mal-PEG2-Val-Cit-PABA is a specialized compound utilized primarily as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). This compound facilitates targeted drug delivery by linking cytotoxic agents to antibodies, allowing for selective action on cancer cells while minimizing damage to healthy tissues.

Source

The compound is identified by the Chemical Abstracts Service number 1662687-83-3 and has a molecular formula of C27H38N6O9, with a molecular weight of 590.63 g/mol . It is synthesized and marketed by various chemical suppliers, including Chemsrc and MedChemExpress, focusing on research applications rather than clinical use .

Classification

Mal-PEG2-Val-Cit-PABA falls under the category of chemical linkers, specifically designed for use in bioconjugation processes. It is classified as a cleavable linker due to its ability to release the attached drug in response to specific biological conditions, such as enzymatic cleavage by cathepsin B, which is typically found in lysosomes .

Synthesis Analysis

Methods

The synthesis of Mal-PEG2-Val-Cit-PABA involves several steps that typically include the reaction of maleimide functional groups with thiol-containing molecules. The process generally begins with the preparation of polyethylene glycol (PEG) derivatives, which serve as spacers to enhance solubility and stability.

Technical Details

  1. Starting Materials: The synthesis utilizes maleimide derivatives, polyethylene glycol units, valine, citrulline, and p-aminobenzoic acid.
  2. Reaction Conditions: Reactions are often conducted under controlled temperatures and pH levels to optimize yield and purity.
  3. Purification: Post-synthesis, the product is purified using methods such as high-performance liquid chromatography (HPLC) to ensure high purity levels (≥95%) .
Molecular Structure Analysis

Structure

The molecular structure of Mal-PEG2-Val-Cit-PABA features a central polyethylene glycol chain flanked by maleimide and amino acid groups. The presence of these functional groups allows for specific interactions with target proteins.

Data

  • Molecular Formula: C27H38N6O9
  • Molecular Weight: 590.63 g/mol
  • Functional Groups: Maleimide (reactive), PEG spacer (solubility), valine and citrulline (stability), p-aminobenzoic acid (linking) .
Chemical Reactions Analysis

Reactions

Mal-PEG2-Val-Cit-PABA participates in various chemical reactions:

  1. Thiol-Maleimide Reaction: This reaction allows for the selective attachment of the linker to proteins containing thiol groups.
  2. Cleavage Reaction: The Val-Cit bond can be cleaved by cathepsin B, releasing the drug payload specifically within target cells .

Technical Details

The specificity of the maleimide group ensures that reactions occur only with suitable thiol-containing substrates, which is critical for maintaining selectivity in therapeutic applications.

Mechanism of Action

Process

The mechanism involves the targeted delivery of cytotoxic agents to cancer cells. Upon administration:

  1. The antibody binds to overexpressed antigens on cancer cells.
  2. The Mal-PEG2-Val-Cit-PABA linker facilitates internalization.
  3. Inside the cell, cathepsin B cleaves the Val-Cit bond, releasing the cytotoxic agent at the site of action.

Data

This mechanism enhances therapeutic efficacy while reducing systemic toxicity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents; solubility may vary based on formulation.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Highly reactive due to the maleimide group, which can form stable thioether bonds with thiols .
Applications

Mal-PEG2-Val-Cit-PABA has significant applications in:

  1. Antibody-Drug Conjugate Development: Used extensively in research for developing targeted therapies against various cancers.
  2. Bioconjugation Techniques: Acts as a versatile linker in creating bioconjugates for diagnostic and therapeutic purposes.
  3. Pharmaceutical Research: Facilitates studies aimed at improving drug delivery systems through targeted mechanisms .
Introduction to Antibody-Drug Conjugate (ADC) Linker Technology

Evolution of Cleavable Linkers in Targeted Cancer Therapeutics

Cleavable linkers have undergone significant refinement since the first-generation ADC approvals. Early hydrazone-based linkers (e.g., Mylotarg™) suffered from plasma instability due to acid-catalyzed hydrolysis in circulation, leading to off-target toxicity [3]. Second-generation developments introduced peptide-based linkers, leveraging intracellular proteases for selective payload release. The Val-Cit dipeptide emerged as a gold standard due to its:

  • High specificity for lysosomal cathepsin B, overexpressed in tumor cells
  • Enhanced plasma stability compared to hydrazones
  • Chemical tractability for controlled bioconjugation [6] [9]

Mal-PEG2-Val-Cit-PABA incorporates these lessons through its dipeptide core while addressing solubility limitations via polyethylene glycol (PEG) spacers. Clinical validation came from Adcetris® (brentuximab vedotin), which uses a Val-Cit-PABA linker to deliver monomethyl auristatin E (MMAE) to CD30-positive lymphomas. Its success catalyzed widespread adoption, with over 25 clinical-stage ADCs now employing Val-Cit dipeptides [9]. Recent advances focus on balancing hydrophobicity—high-DAR (drug-to-antibody ratio) ADCs with Val-Cit linkers historically faced aggregation issues, partially resolved through PEG incorporation in Mal-PEG2-Val-Cit-PABA [4] [9].

Table 1: Evolution of Cleavable Linker Technologies in ADCs

GenerationLinker TypeRepresentative ADCKey LimitationsInnovations
FirstHydrazoneMylotarg™ (gemtuzumab ozogamicin)Acid-catalyzed plasma instability; premature releaseN/A
SecondPeptide (Val-Cit)Adcetris® (brentuximab vedotin)Cathepsin B heterogeneity; aggregation at high DARPABC self-immolative spacer; PEG modulation
ThirdEnzyme-SpecificEnhertu® (trastuzumab deruxtecan)Bystander effects in healthy tissuesTetrapeptide (Gly-Gly-Phe-Gly); hydrophilic glucuronide linkers

Role of Protease-Sensitive Linkers in Payload Delivery Specificity

Protease-sensitive linkers exploit the differential expression of proteolytic enzymes in tumor intracellular compartments versus systemic circulation. Mal-PEG2-Val-Cit-PABA functions as a substrate-restricted prodrug, remaining inert in plasma but undergoing enzymatic hydrolysis upon lysosomal internalization. The Val-Cit peptide bond is selectively cleaved by cathepsin B, a cysteine protease overexpressed in malignant tissues and localized within lysosomes/endosomes [6] [9]. This enzymatic cleavage triggers a multi-step activation:

  • Proteolytic cleavage at the Cit-PABC junction
  • Self-immolation of the PABA spacer via 1,6-elimination
  • Release of the unmodified cytotoxic payload (e.g., MMAE) [4] [6]

The PABA (para-aminobenzylcarbamoyl) spacer is critical for mitigating steric hindrance between the antibody and payload, ensuring efficient enzymatic access to the cleavage site. PEG spacers further enhance solubility and reduce aggregation, particularly for hydrophobic payloads like auristatins [4] [10]. This architecture enables:

  • Antigen-dependent activation: Payload release only upon antibody internalization
  • Bystander effect mitigation: Controlled release minimizes diffusion to adjacent healthy cells
  • Payload fidelity: Unmodified cytotoxic drug release maintains potency [6] [9]

Cathepsin B selectivity is not absolute—some normal tissues express this enzyme, necessitating careful patient selection. Newer iterations like Val-Ala dipeptides offer alternatives for tumors with cathepsin B heterogeneity [9].

Table 2: Clinical-Stage ADCs Utilizing Val-Cit-PABA Linker Systems

ADC NameTargetPayloadIndicationDevelopment Status
Adcetris®CD30MMAEHodgkin lymphomaFDA Approved
Padcev®Nectin-4MMAEUrothelial carcinomaFDA Approved
Aidixi®HER2MMAEGastric/urothelial cancerApproved in China
Tivdak™Trop-2MMAECervical cancerFDA Approved
MORAb-202FRαEribulinSolid tumorsPhase II

Structural and Functional Classification of Val-Cit-PABA-Based Linker Systems

Mal-PEG2-Val-Cit-PABA (C₂₇H₃₈N₆O₉; MW 590.63 g/mol [7]) exemplifies the modular architecture of third-generation protease-cleavable linkers. Its structure integrates four functional domains:

  • Maleimide Cap (Mal): Provides thiol-reactive site for cysteine-selective antibody conjugation (typically at interchain disulfide bonds). Reacts efficiently at pH 6.5–7.5 to form stable thioether adducts [8] [10].
  • PEG₂ Spacer: Ethylene glycol units confer hydrophilicity, counteracting payload hydrophobicity to:
  • Reduce aggregation
  • Improve solubility
  • Enhance tumor penetration vs. longer PEG chains [4] [10]
  • Val-Cit Dipeptide: Protease-cleavable module with:
  • Val (P1 residue): Hydrophobic side chain (isopropyl) optimizing cathepsin B recognition
  • Cit (P2 residue): Citrulline’s neutral carbamoyl group enhances plasma stability vs. basic arginine [6] [9]
  • PABA Self-Immolative Spacer: Undergoes spontaneous 1,6-elimination post-cleavage, releasing:
  • Carbon dioxide
  • Quinone methide
  • Unmodified payload [4] [6]

Table 3: Functional Domains of Mal-PEG2-Val-Cit-PABA and Design Rationale

Structural DomainChemical FunctionBiological RationaleImpact on ADC Performance
MaleimideThiol-specific conjugationSite-specific antibody couplingControls DAR; reduces heterogeneity
PEG₂Hydrophilicity modulatorCounteracts payload hydrophobicityReduces aggregation; improves PK/PD
Val-CitCathepsin B substrateTumor-specific enzymatic cleavageEnables lysosome-specific payload release
PABASelf-immolative spacerPost-cleavage autoeliminationReleases native payload; minimizes steric hindrance

This architecture balances plasma stability (t₁/₂ > 7 days in human serum [4]) with rapid payload release post-internalization (80–95% within 24h in cathepsin B+ cells [6]). PEG spacers enable higher DAR formulations—DAR 4–8 ADCs with Mal-PEG₂-Val-Cit-PABA show <10% aggregation vs. >20% for non-PEGylated analogs [4] [9]. Recent innovations focus on stabilizing the maleimide-thiol adduct (e.g., cyclohexane derivatives) to prevent retro-Michael reactions, and co-conjugating immune modulators for dual-payload delivery [4] [9].

Properties

Product Name

Mal-PEG2-Val-Cit-PABA

IUPAC Name

2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethyl N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

Molecular Formula

C27H38N6O9

Molecular Weight

590.6 g/mol

InChI

InChI=1S/C27H38N6O9/c1-17(2)23(32-27(40)42-15-14-41-13-12-33-21(35)9-10-22(33)36)25(38)31-20(4-3-11-29-26(28)39)24(37)30-19-7-5-18(16-34)6-8-19/h5-10,17,20,23,34H,3-4,11-16H2,1-2H3,(H,30,37)(H,31,38)(H,32,40)(H3,28,29,39)/t20-,23-/m0/s1

InChI Key

HTNGHIKQRXTBSP-REWPJTCUSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCCOCCN2C(=O)C=CC2=O

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCCOCCN2C(=O)C=CC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.